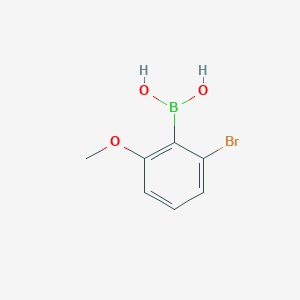
(2-Bromo-6-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromo-6-methoxyphenyl)boronic acid” is a type of phenylboronic acid. Phenylboronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, which are classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of compounds like “this compound”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Phenylboronic acids, including “this compound”, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is a significant reaction in the synthesis of these compounds .Scientific Research Applications
Synthesis of Aromatic Compounds : (2-Bromo-6-methoxyphenyl)boronic acid is utilized in the synthesis of complex aromatic compounds. For instance, it's used in the preparation of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene®), a synthetic aromatic retinoid specific for RARβ and RARγ receptors, through a Pd/C-mediated Suzuki coupling (Milanese et al., 2011).
Formation of Tetraarylpentaborates : In inorganic chemistry, this compound is involved in reactions forming new tetraarylpentaborates. These reactions, which include the interaction with aryloxorhodium complexes, lead to the creation of cationic rhodium complexes with novel tetraarylpentaborates (Nishihara et al., 2002).
Role in Macrocyclic Chemistry : The compound has applications in macrocyclic chemistry. It is used in the synthesis of macrocyclic compounds and dimeric boronates, which have implications in crystallography and molecular design (Fárfan et al., 1999).
Synthesis of Boronic Acid Derivatives : It's also pivotal in the synthesis of various boronic acid derivatives, which are significant in pharmaceutical research and material science. This includes the synthesis of amino-3-fluorophenyl boronic acid, a compound used in constructing glucose sensing materials (Das et al., 2003).
Development of New Protecting Groups for Boronic Acids : Research has also been focused on developing new protecting groups for boronic acids, where derivatives of this compound have been used (Yan et al., 2005).
Photophysical Studies : It's used in studies examining the photophysical properties of boronic acid derivatives, which is critical in understanding their behavior in various solvents and their potential applications in sensing technologies (Geethanjali et al., 2015).
Mechanism of Action
Target of Action
The primary target of (2-Bromo-6-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the formation of amide bonds from amines and carboxylic acids .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction is mild and functional group tolerant, making it environmentally benign .
Pharmacokinetics
It’s worth noting that the compound is relatively stable , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Furthermore, the compound is environmentally benign, contributing to its green chemistry credentials .
Safety and Hazards
Phenylboronic acids can be harmful if swallowed, inhaled, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The protodeboronation of pinacol boronic esters is a significant area of research in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This could be a potential area for future research and development.
Properties
IUPAC Name |
(2-bromo-6-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUFDQYDIPZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2612689.png)

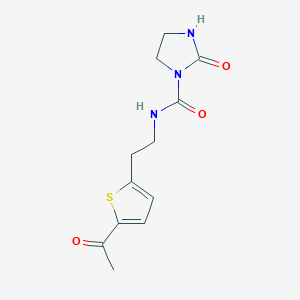
![methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2612696.png)
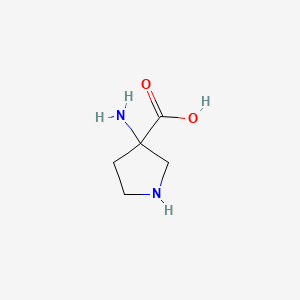
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2612699.png)
![2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2612700.png)
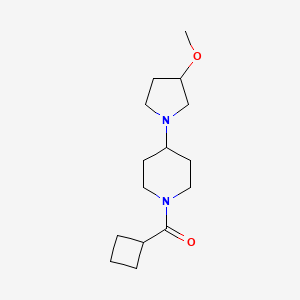
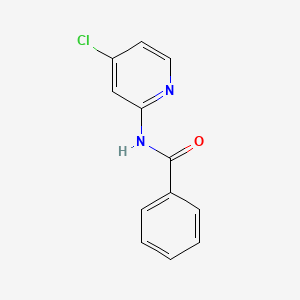
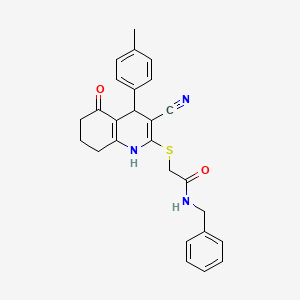
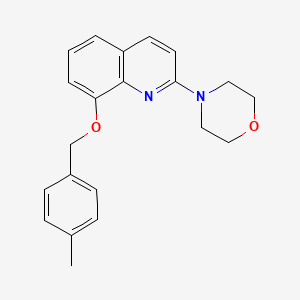

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)
